Benzyl(dodecyl)amine
CAS No.: 1687-68-9
Cat. No.: VC2316384
Molecular Formula: C19H33N
Molecular Weight: 275.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1687-68-9 |
|---|---|
| Molecular Formula | C19H33N |
| Molecular Weight | 275.5 g/mol |
| IUPAC Name | N-benzyldodecan-1-amine |
| Standard InChI | InChI=1S/C19H33N/c1-2-3-4-5-6-7-8-9-10-14-17-20-18-19-15-12-11-13-16-19/h11-13,15-16,20H,2-10,14,17-18H2,1H3 |
| Standard InChI Key | TWOFDIYIPNBWBG-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCCNCC1=CC=CC=C1 |
| Canonical SMILES | CCCCCCCCCCCCNCC1=CC=CC=C1 |
Introduction
Chemical Structure and Properties
Structural Characteristics
Benzyl(dodecyl)amine features a nitrogen atom bonded to both a benzyl group (C₆H₅CH₂-) and a dodecyl chain (C₁₂H₂₅-). This structure gives the compound both hydrophobic and hydrophilic characteristics, making it useful as a surfactant and in various chemical applications.
Physical and Chemical Properties
The physical and chemical properties of Benzyl(dodecyl)amine are summarized in Table 1.
Table 1: Physical and Chemical Properties of Benzyl(dodecyl)amine
| Property | Value |
|---|---|
| Chemical Formula | C₁₉H₃₃N |
| Molecular Weight | 275.5 g/mol |
| CAS Number | 1687-68-9 |
| IUPAC Name | N-benzyldodecan-1-amine |
| Appearance | Colorless liquid |
| Standard InChI | InChI=1S/C19H33N/c1-2-3-4-5-6-7-8-9-10-14-17-20-18-19-15-12-11-13-16-19/h11-13,15-16,20H,2-10,14,17-18H2,1H3 |
| Standard InChIKey | TWOFDIYIPNBWBG-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCNCC1=CC=CC=C1 |
Spectroscopic Data
The compound can be characterized using various spectroscopic techniques including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. The aromatic protons of the benzyl group typically appear in the 7.2-7.5 ppm range in ¹H-NMR spectra, while the methylene protons adjacent to the nitrogen atom show signals around 3.7-3.8 ppm .
Synthesis and Preparation Methods
Industrial Synthesis
The industrial synthesis of Benzyl(dodecyl)amine typically involves the reaction between benzyl chloride and dodecylamine in the presence of a base. This nucleophilic substitution reaction forms the desired amine product along with hydrogen chloride, which is neutralized by the base .
Laboratory Preparation
In laboratory settings, Benzyl(dodecyl)amine can be prepared through several methods:
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Reductive Amination: This involves the reaction of benzaldehyde with dodecylamine to form an imine intermediate, followed by reduction with a reducing agent such as sodium borohydride .
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Nucleophilic Substitution: Direct reaction of benzyl bromide or benzyl chloride with dodecylamine, typically in the presence of a base to neutralize the hydrogen halide byproduct .
The laboratory synthesis can be represented by the following reaction:
C₆H₅CH₂X + H₂N-C₁₂H₂₅ → C₆H₅CH₂-NH-C₁₂H₂₅ + HX
Where X represents a halide (typically Cl or Br).
Alternative Synthetic Routes
Alternative routes include the reduction of appropriate nitriles or amides. For instance, reduction of benzonitrile derivatives can lead to the formation of benzylamines, which can be further alkylated to obtain Benzyl(dodecyl)amine .
Biological Activities
Antimicrobial Properties
Derivatives of Benzyl(dodecyl)amine have demonstrated significant antimicrobial activity. Research indicates that compounds structurally related to Benzyl(dodecyl)amine, such as dodecyl dimethyl(vinylbenzyl)ammonium chloride, exhibit excellent antibacterial properties against common pathogens including Escherichia coli and Staphylococcus aureus .
The antimicrobial mechanism primarily involves disruption of bacterial cell membranes due to the amphiphilic nature of these compounds. The hydrophobic tail (dodecyl group) interacts with the lipid layer of bacterial cell membranes, while the hydrophilic head interacts with the aqueous environment, leading to membrane disruption and ultimately cell death.
Anti-inflammatory Effects
Recent studies have investigated the anti-inflammatory properties of compounds related to Benzyl(dodecyl)amine. For example, N-benzyl-N-methyldecan-1-amine (BMDA), a structurally similar compound, has shown promising anti-inflammatory effects in both in vitro and in vivo models .
In a study involving THP-1 cells, BMDA inhibited the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β) during lipopolysaccharide (LPS) stimulation. Furthermore, BMDA blocked c-jun terminal kinase (JNK), p38 mitogen-activated protein kinase (MAPK), and NF-κB inflammatory signaling pathways .
In vivo studies demonstrated that BMDA administration reduced the severity of colitis in 2,4-dinitrobenzenesulfonic acid (DNBS)-treated rats and ameliorated collagen-induced rheumatoid arthritis in mice. These effects were associated with decreased production of inflammatory mediators and protection of connective tissues through enhanced expression of anti-oxidation proteins .
Anticancer Activities
Derivatives of Benzyl(dodecyl)amine have shown potential anticancer properties. N-benzyl-N-methyl-dodecan-1-amine (BMDA), synthesized through reductive amination, demonstrated significant inhibitory effects on A549 lung cancer cells with cancer stem cell-like phenotypes .
The anticancer mechanism involves:
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Inhibition of TGF-β signaling pathway
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Reduction in the expression of key proteins involved in cancer progression (Snail and Twist)
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Inhibition of Akt-ERK signaling pathways
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Decreased expression levels of β-catenin and its transcriptional activity
These effects collectively led to reduced tumor development in xenografted nude mice, suggesting potential therapeutic applications for Benzyl(dodecyl)amine derivatives in cancer treatment .
Applications
Medicinal Chemistry Applications
Benzyl(dodecyl)amine and its derivatives have various applications in medicinal chemistry:
Table 2: Medicinal Chemistry Applications of Benzyl(dodecyl)amine Derivatives
Materials Science Applications
In materials science, Benzyl(dodecyl)amine derivatives are utilized in various applications:
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Graphene Functionalization: The functionalization of graphene quantum dots with benzyl amine derivatives has resulted in materials with enhanced solubility in polar solvents, beneficial for applications including drug delivery and sensor technologies. These functionalized materials have demonstrated thermal stability at temperatures up to 220°C.
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Polymer Modification: Incorporation of Benzyl(dodecyl)amine derivatives into polymer matrices has been explored to improve mechanical properties and antibacterial characteristics. Studies indicate that such modifications enhance the performance of polymers used in biomedical applications .
Environmental Applications
The environmental applications of Benzyl(dodecyl)amine and related compounds include:
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Surfactant Properties in Water Treatment: Derivatives act as effective surfactants in water treatment processes. Their cationic nature allows them to interact with negatively charged contaminants, aiding in their removal from wastewater systems.
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Pesticide Synergism: Research indicates that related compounds can enhance the efficacy of certain insecticides against resistant pests. For example, quaternary ammonium compounds structurally similar to Benzyl(dodecyl)amine derivatives have been shown to increase the toxicity of pesticides against agricultural pests.
Chemical Reactivity
Common Reactions
Benzyl(dodecyl)amine undergoes various chemical reactions typical of tertiary amines:
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Oxidation: Can be oxidized to form corresponding amine oxides, which have applications as surfactants .
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Reduction: Reduction reactions can convert it into primary or secondary amines under appropriate conditions.
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Substitution: Can participate in nucleophilic substitution reactions, where the benzyl or dodecyl group is replaced by other functional groups.
Derivative Formation
The formation of quaternary ammonium salts from Benzyl(dodecyl)amine has been extensively studied. For example, the reaction of related tertiary amines with benzyl bromide or benzyl chloride produces quaternary ammonium salts with significant antimicrobial properties .
A study exploring the chain length effects on quaternization reactions between dimethyl-alkyl-amines and benzyl bromide found that the reaction rate constant decreased with increased chain length, stabilizing at a carbon chain length of 8 atoms .
Toxicological Considerations
While Benzyl(dodecyl)amine and its derivatives show promising biological activities, their toxicological profile must be considered for potential therapeutic applications. Limited data suggests that compounds in this class may cause eye irritation and could have harmful effects on aquatic organisms .
Comparison with Related Compounds
Benzyl(dodecyl)amine can be compared with structurally related compounds to understand its unique properties:
Table 3: Comparison of Benzyl(dodecyl)amine with Related Compounds
| Compound | Structure | Key Differences | Properties |
|---|---|---|---|
| Benzylamine | C₆H₅CH₂NH₂ | Primary amine with only a benzyl group | Water-soluble, used as precursor in organic synthesis |
| Dodecylamine | CH₃(CH₂)₁₁NH₂ | Primary amine with only a dodecyl chain | Surfactant properties, less aromatic interaction |
| N,N-dimethyl-dodecylamine | CH₃(CH₂)₁₁N(CH₃)₂ | Tertiary amine with two methyl groups instead of benzyl | Different hydrophobic-hydrophilic balance |
| Dodecyl dimethyl benzyl ammonium chloride | [C₆H₅CH₂N(CH₃)₂C₁₂H₂₅]⁺Cl⁻ | Quaternary ammonium salt | Enhanced antimicrobial activity, water solubility |
Benzyl(dodecyl)amine is unique due to its combination of a benzyl group and a long dodecyl chain, providing both hydrophobic and hydrophilic properties. This dual nature makes it an effective surfactant and emulsifying agent, distinguishing it from simpler amines like benzylamine and dodecylamine.
Research Prospects and Future Directions
Future research on Benzyl(dodecyl)amine may focus on:
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Development of Novel Therapeutics: Further exploration of anti-inflammatory and anticancer properties for developing new therapeutic agents.
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Advanced Materials: Investigation of its potential in creating new functional materials with enhanced properties.
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Green Chemistry Applications: Exploring environmentally friendly applications leveraging its surfactant properties.
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Structure-Activity Relationship Studies: Systematic modification of the molecular structure to optimize biological activities.
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Toxicological Profiling: Comprehensive assessment of safety profiles for various applications.
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